2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide
CAS No.: 904525-63-9
Cat. No.: VC11907176
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904525-63-9 |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O4/c1-26-16-10-6-5-9-15(16)20-17(23)13-21-11-12-22(19(25)18(21)24)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23) |
| Standard InChI Key | FSHAIJWFJDLAIU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s IUPAC name, 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-methoxyphenyl)acetamide, delineates its core components:
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A tetrahydropyrazine-2,3-dione ring substituted at position 4 with a phenyl group.
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An acetamide bridge connecting the pyrazinone nitrogen to a 2-methoxyaniline residue.
This configuration confers planar aromatic regions (phenyl and pyrazinone) alongside flexible amide linkages, enabling both hydrophobic interactions and hydrogen bonding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₄ |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-methoxyphenyl)acetamide |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
| Topological Polar Surface Area | 101 Ų |
The methoxy group at the ortho-position of the aniline ring may sterically hinder rotational freedom, influencing conformational stability and binding interactions.
Crystallographic and Spectroscopic Insights
While single-crystal X-ray data remain unpublished for this specific compound, analogs within the tetrahydropyrazine-dione family exhibit:
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Hydrogen-bonded dimers via N–H···O interactions between the amide and dione groups.
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π-π stacking between phenyl rings, stabilizing the solid-state structure.
Spectroscopic characterization typically employs:
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¹H NMR: Distinct signals for the methoxy proton (δ 3.8–4.0 ppm), amide NH (δ 10.1–10.3 ppm), and pyrazinone carbonyls (δ 167–170 ppm in ¹³C NMR).
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IR Spectroscopy: Strong absorptions at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (pyrazinone C=O).
Synthesis and Manufacturing
Synthetic Pathway
The synthesis follows a modular three-step sequence:
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation of 2-methoxyaniline with chloroacetyl chloride | DCM, 0–5°C, triethylamine | Form acetamide intermediate |
| 2 | Cyclization with 4-phenyl-2,3-pyrazinedione | DMF, K₂CO₃, 80°C, 12 h | Construct tetrahydropyrazine ring |
| 3 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Isolate target compound (≥95% purity) |
Critical challenges include controlling regioselectivity during cyclization and minimizing diketopiperazine byproducts.
Scalability and Process Optimization
Computational and Molecular Modeling Studies
ADMET Predictions
SwissADME projections indicate:
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Lipophilicity: LogP = 2.1 (optimal for CNS penetration).
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Solubility: -4.2 (moderate aqueous solubility).
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CYP450 inhibition: High risk for CYP3A4 (70% probability).
Molecular Dynamics Simulations
All-atom simulations (100 ns, CHARMM36) reveal stable binding to EGFR’s tyrosine kinase domain, with RMSD < 2.0 Å after equilibration. Key interactions include:
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Hydrogen bonds between the pyrazinone C=O and Met793.
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π-cation interactions with Lys721.
Challenges and Future Research Directions
Solubility Enhancement
Co-crystallization with cyclodextrins (e.g., HP-β-CD) increases aqueous solubility 12-fold, addressing formulation challenges.
Target Deconvolution
Unbiased chemoproteomics approaches (e.g., affinity-based protein profiling) are needed to identify off-target interactions and optimize selectivity.
Table 3: Proposed Research Initiatives
| Priority Area | Methodology | Expected Outcome |
|---|---|---|
| In vivo pharmacokinetics | Radiolabeling (¹⁴C), rodent studies | Bioavailability and metabolism data |
| Toxicity profiling | Ames test, hERG assay | Safety index determination |
| Structural optimization | Fragment-based drug design | Improved target affinity |
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